Dual PDE4 and TNF‑α Inhibition Distinguishes CDC801 from Selective PDE4 Inhibitors
In human peripheral blood mononuclear cell (PBMC) and whole‑blood assays, CDC801 inhibited TNF‑α release with an IC₅₀ of 2.5 µM, whereas its PDE4 inhibition IC₅₀ was 1.1 µM in enzymatic assays . By contrast, the classical PDE4 inhibitor rolipram inhibits TNF‑α production only indirectly via cAMP elevation (IC₅₀ ~25.9 nM in J774 cells), with no direct TNF‑α‑binding activity [1].
| Evidence Dimension | TNF‑α inhibition (direct vs. indirect) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 µM (human PBMC / whole blood, direct inhibition) |
| Comparator Or Baseline | Rolipram: IC₅₀ = 25.9 nM (J774 macrophages, PDE4‑dependent indirect inhibition) |
| Quantified Difference | Different mechanistic pathways (direct TNF‑α binding vs. cAMP‑mediated suppression) |
| Conditions | Human PBMC / whole blood (CDC801); murine J774 cells (rolipram) |
Why This Matters
This dual activity offers a mechanistically distinct tool for dissecting cAMP‑dependent and cAMP‑independent inflammatory pathways in the same experimental system.
- [1] AnjieChem. (n.d.). Rolipram product information. Retrieved from https://www.anjiechem.com/rolipram View Source
